molecular formula C7H5BrClN3 B13552657 2-(Azidomethyl)-4-bromo-1-chlorobenzene

2-(Azidomethyl)-4-bromo-1-chlorobenzene

Cat. No.: B13552657
M. Wt: 246.49 g/mol
InChI Key: CFMPVYXGKPYCJC-UHFFFAOYSA-N
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Description

2-(Azidomethyl)-4-bromo-1-chlorobenzene is an organic compound that features both azido and halogen substituents on a benzene ring. The presence of these functional groups makes it a versatile intermediate in organic synthesis, particularly in the preparation of various heterocyclic compounds and bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azidomethyl)-4-bromo-1-chlorobenzene typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

2-(Azidomethyl)-4-bromo-1-chlorobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-(Azidomethyl)-4-bromo-1-chlorobenzene involves its reactivity towards nucleophiles and electrophiles. The azido group can undergo cycloaddition reactions, forming stable triazole rings. The halogen substituents can participate in substitution reactions, allowing for further functionalization of the molecule .

Comparison with Similar Compounds

Similar Compounds

    2-(Azidomethyl)-4-bromo-1-fluorobenzene: Similar structure but with a fluorine substituent instead of chlorine.

    2-(Azidomethyl)-4-chloro-1-bromobenzene: Similar structure but with the positions of bromine and chlorine swapped.

    2-(Azidomethyl)-4-iodo-1-chlorobenzene: Similar structure but with an iodine substituent instead of bromine.

Uniqueness

2-(Azidomethyl)-4-bromo-1-chlorobenzene is unique due to the specific combination of azido, bromo, and chloro substituents, which confer distinct reactivity and versatility in synthetic applications .

Properties

Molecular Formula

C7H5BrClN3

Molecular Weight

246.49 g/mol

IUPAC Name

2-(azidomethyl)-4-bromo-1-chlorobenzene

InChI

InChI=1S/C7H5BrClN3/c8-6-1-2-7(9)5(3-6)4-11-12-10/h1-3H,4H2

InChI Key

CFMPVYXGKPYCJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)CN=[N+]=[N-])Cl

Origin of Product

United States

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